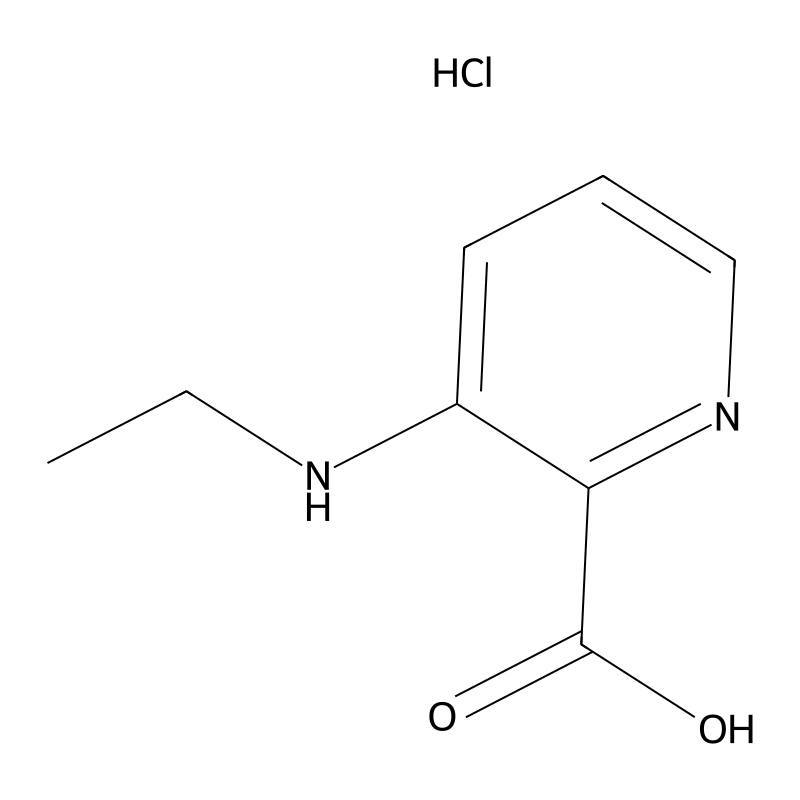

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride is a substituted picolinic acid derivative used as a specialized building block and ligand precursor in organic and organometallic synthesis. As a derivative of pyridine-2-carboxylic acid, it is designed to function as a bidentate chelating agent via the pyridine nitrogen and carboxylate oxygen. The hydrochloride salt form is specifically provided to confer distinct solubility and handling properties compared to the free base, making it more amenable to specific synthetic workflows and process conditions.

References

- [1] Ser, S. et al. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Molecules 14, 2975-2994 (2009).

- [2] Sreedaran, S., & Narayanan, V. Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Sumerianz Journal of Chemistry 2, 44-53 (2019).

- [3] Serajuddin, A. T. M. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research 11, 890–894 (1994).

- [4] Ràfols, C. et al. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Pharmaceutical Development and Technology 23, 890-896 (2018).

Substituting this specific hydrochloride salt with its corresponding free base, an unsubstituted analog like picolinic acid, or a different isomer is often unviable. The free base form can present significant processability challenges, including poor solubility in common organic solvents and difficult handling characteristics, such as being a waxy or non-crystalline solid. Furthermore, replacing this compound with unsubstituted picolinic acid disregards the critical electronic and steric modifications provided by the 3-ethylamino group. This substituent is not an incidental feature; it is intentionally designed to modulate the electronic density of the aromatic system and the coordination environment of resulting metal complexes, which is a primary factor in tuning catalyst performance and material properties.

References

- [1] Muth, E. A. et al. Process for preparing pyridine-2-carboxamides and intermediates therefor. WO2008010796A1 (2008).

- [2] Li, Y. et al. Ionic hypercrosslinked polymers featuring hydrogen bonds and Lewis base sites for enhancing the CO2–epoxide coupling reaction. Chem. Commun. 57, 10183-10186 (2021).

- [3] Ser, S. et al. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Molecules 14, 2975-2994 (2009).

Improved Material Handling and Isolation Efficiency via Hydrochloride Salt Form

In a directly analogous synthetic system for a related pyridine carboxamide, the free base was isolated as a 'waxy solid', a form that is challenging for large-scale handling, purification, and accurate dosing. In contrast, converting this free base to its hydrochloride salt resulted in a readily-formed precipitate that could be easily isolated by filtration with a high recovery yield of 94%. This demonstrates the significant processability advantage of using the hydrochloride salt form.

| Evidence Dimension | Physical Form & Isolation Yield |

| Target Compound Data | Crystalline, filterable solid (inferred for target, demonstrated for analog) |

| Comparator Or Baseline | Free Base: 'Waxy solid' |

| Quantified Difference | Qualitative: Waxy solid vs. filterable precipitate. Quantitative: 94% yield for the salt formation/isolation step. |

| Conditions | Synthesis of N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide and its subsequent conversion to the hydrochloride salt in methanol with HCl gas. |

Procuring the hydrochloride salt directly bypasses the handling and purification challenges of a waxy free-base intermediate, saving a process step and improving workflow efficiency.

Favorable Solubility Profile in Synthetic Media Compared to Zwitterionic Free Base

The free base of amino-carboxylic acids like this compound can form zwitterions, leading to high water solubility but often poor solubility in less polar organic solvents used for synthesis. The hydrochloride salt form prevents the formation of the carboxylate anion, breaking the zwitterionic character. This typically results in improved solubility and more predictable behavior in a wider range of organic solvents. Studies on other amine-containing active pharmaceutical ingredients (APIs) confirm that hydrochloride salts exhibit markedly different pH-solubility and dissolution profiles compared to their free bases, which is a critical parameter for controlling reaction kinetics and reproducibility.

| Evidence Dimension | Solubility Behavior |

| Target Compound Data | Non-zwitterionic cation, expected to have higher solubility in moderately polar organic solvents. |

| Comparator Or Baseline | Free Base: Likely zwitterionic, with high aqueous solubility but potentially poor organic solvent solubility. |

| Quantified Difference | Qualitative but significant difference in pH-solubility profiles and dissolution rates demonstrated for analogous systems. |

| Conditions | General principles of acid-base chemistry and API salt form studies. |

Selecting the hydrochloride salt ensures consistent solubility and behavior in organic reaction media, which is essential for achieving reproducible yields and purity profiles in synthesis.

Designed Electronic Modification for Tuning Metal Complex Properties vs. Picolinic Acid

Compared to the common substitute picolinic acid, the 3-ethylamino group on the target compound functions as an electron-donating group, increasing the electron density on the pyridine ring. This electronic modification is a key design feature that alters the ligand field strength and redox properties of the resulting metal complexes. In coordination chemistry, such substitutions are known to directly influence catalytic activity, stability, and photophysical properties. For instance, coordination of a pyridine nitrogen to a metal center is confirmed by a shift in its characteristic IR spectral band (typically ~615 cm⁻¹) to a higher frequency (~625 cm⁻¹). The electronic nature of substituents on the ring dictates the magnitude of this interaction and the resulting properties of the complex.

| Evidence Dimension | Electronic Properties |

| Target Compound Data | Electron-rich pyridine ring due to the electron-donating 3-ethylamino group. |

| Comparator Or Baseline | Picolinic Acid: Electron-neutral pyridine ring. |

| Quantified Difference | Qualitative: Presence of a strong electron-donating group versus none. This is a fundamental design choice in ligand synthesis to tune downstream properties. |

| Conditions | General principles of physical organic and coordination chemistry. |

This compound should be selected over picolinic acid when the goal is to create a more electron-rich coordination environment for a metal center, a critical factor for tuning performance in catalysis or functional materials.

Precursor for Electron-Tuned Homogeneous Catalysts

This compound is the right choice for synthesizing custom ligands where the goal is to create an electron-rich metal center. The ethylamino group provides the necessary electronic modification compared to standard picolinic acid, which can enhance catalytic activity or alter selectivity in reactions like cross-coupling, hydrogenation, or polymerization.

Intermediate in Multi-Step Organic Synthesis Requiring Process Control

In complex synthetic routes, particularly in pharmaceutical or fine chemical development, processability is key. The superior handling and predictable solubility of the hydrochloride salt make it the preferred choice over the free base, minimizing batch-to-batch variability and simplifying isolation procedures.

Building Block for Functional Coordination Complexes and Materials

This precursor is well-suited for developing novel functional materials, such as emissive complexes for OLEDs or specialized metal-organic frameworks (MOFs). The ethylamino substituent directly influences the electronic structure of the ligand, which in turn can be used to tune the photophysical or binding properties of the final material.